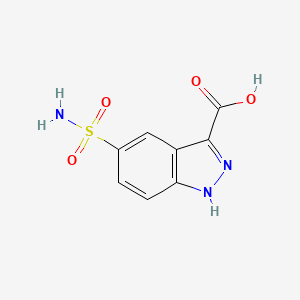

5-Sulfamoyl-1H-indazole-3-carboxylic acid

Description

5-Sulfamoyl-1H-indazole-3-carboxylic acid is a heterocyclic compound featuring an indazole core substituted with a sulfamoyl group at position 5 and a carboxylic acid group at position 2. It is synthesized via a multi-step reaction starting from intermediate 27f, involving hydrolysis, nitrosation, and reduction steps, yielding a final product with a melting point exceeding 300°C (decomposition in ethanol) and a characteristic ¹H NMR profile . This compound has demonstrated inhibitory activity against human neutrophil elastase (HNE), a protease implicated in inflammatory diseases, making it a candidate for therapeutic development .

Properties

Molecular Formula |

C8H7N3O4S |

|---|---|

Molecular Weight |

241.23 g/mol |

IUPAC Name |

5-sulfamoyl-1H-indazole-3-carboxylic acid |

InChI |

InChI=1S/C8H7N3O4S/c9-16(14,15)4-1-2-6-5(3-4)7(8(12)13)11-10-6/h1-3H,(H,10,11)(H,12,13)(H2,9,14,15) |

InChI Key |

VLXOVQLYZQNSMS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)N)C(=NN2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-Sulfamoyl-1H-indazole-3-carboxylic acid involves several steps. One common method includes the reaction of 1H-indazole-3-carboxylic acid with sulfamoyl chloride under basic conditions . The reaction is typically carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is then stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

5-Sulfamoyl-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

5-Sulfamoyl-1H-indazole-3-carboxylic acid has several applications in scientific research:

Medicinal Chemistry: This compound is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting cancer and microbial infections.

Biological Studies: It serves as a probe in biological assays to study enzyme inhibition and receptor binding.

Industrial Applications: In the chemical industry, it is used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Sulfamoyl-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity . Additionally, the indazole ring can interact with hydrophobic pockets in receptors, modulating their activity and downstream signaling pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Indazole Derivatives

*Similarity scores (0–1) based on structural overlap with the target compound.

†Calculated for Ethyl 1H-indazole-3-carboxylate (analogous ester derivative).

Substituent Effects on Physicochemical Properties

- Sulfamoyl (-SO₂NH₂) vs. However, chloro and bromo substituents increase molecular weight and lipophilicity, influencing bioavailability .

- Carboxylic Acid (-COOH) vs. Ester (-COOCH₃): The carboxylic acid group in the target compound confers polarity and acidity (pKa ~3–4), whereas ester derivatives (e.g., ethyl ester 29f) exhibit higher synthetic yields (95% vs. 38%) and improved solubility in organic solvents .

Biological Activity

5-Sulfamoyl-1H-indazole-3-carboxylic acid is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a sulfonamide group, which is known for its role in various biological activities. The indazole core contributes to its interaction with biological targets, making it a valuable scaffold in drug design.

Inhibition of Human Neutrophil Elastase (HNE)

One of the most significant biological activities of this compound is its inhibitory effect on human neutrophil elastase (HNE), an enzyme implicated in various inflammatory diseases. Research indicates that this compound exhibits potent inhibitory activity against HNE, with IC50 values ranging from 12 to 50 nM depending on the specific derivatives tested .

Table 1: Inhibitory Activity Against HNE

| Compound | IC50 (nM) |

|---|---|

| 5-Sulfamoyl-Indazole | 12-50 |

| Reference Compound A | 60 |

| Reference Compound B | 30 |

The structure–activity relationship studies suggest that modifications at the indazole ring can enhance inhibitory potency. For instance, the introduction of bulky substituents at specific positions has been shown to significantly affect the compound's activity .

Antiproliferative Activity

In vitro studies have demonstrated that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. For example, certain derivatives showed IC50 values below 100 nM against specific tumor cell lines, indicating their potential as anticancer agents .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Derivative | Cell Line | IC50 (nM) |

|---|---|---|

| 5-Sulfamoyl-Indazole | SNU16 | 77.4 |

| Modified Derivative A | KG1 | 25.3 |

| Modified Derivative B | HT29 | 20 |

Study on HNE Inhibition

A study published in Molecular Pharmacology evaluated several indazole derivatives for their ability to inhibit HNE. The results indicated that compounds with a sulfonamide moiety displayed enhanced binding affinity and selectivity towards HNE compared to other serine proteases .

Clinical Relevance

Another clinical study explored the therapeutic potential of indazole derivatives in patients with inflammatory conditions related to elevated HNE levels. The findings suggested that these compounds could serve as effective therapeutic agents, reducing inflammation and tissue damage associated with chronic diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.